molecular formula C8H12N2O B1243227 2-(Methoxymethyl)benzene-1,4-diamine CAS No. 337906-36-2

2-(Methoxymethyl)benzene-1,4-diamine

Cat. No. B1243227
M. Wt: 152.19 g/mol
InChI Key: AVKBLCWBDLLVRL-UHFFFAOYSA-N
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Patent
US09216945B2

Procedure details

5 g (27.5 mmol) of 4-Nitro-2-methoxymethyl-aminobenzene and 0.250 g of palladium (10% on carbon) are placed in a 250 ml Parr bottle and 50 g of ethyl acetate is added. Hydrogenation is carried out using a Parr apparatus under 50-60 psig (64.7-74.7 psi or 446-515 kPa) of hydrogen pressure. In the course of the reaction the yellowish grey suspension turns to a darker grey suspension. The reaction is also carefully monitored for rapid hydrogen uptake and additional hydrogen is introduced to keep pressure above 50 psig (64.7 psi or 446 kPa). After 1 hour the suspension clears, leaving a yellow solution. The reaction is continued for 2.5 hours to ensure complete conversion. The catalyst is removed by filtration through glass microfiber filter paper. The filtrate is concentrated to ca. 25 ml, and 25 ml of toluene are added to precipitate the product. The product is collected on filter paper with suction and dried at 60° C. under vacuum. The product yield is 4.5 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.25 g
Type
catalyst
Reaction Step Five
Quantity
50 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([CH2:11][O:12][CH3:13])[CH:5]=1)([O-])=O.[H][H]>[Pd].C(OCC)(=O)C>[CH3:13][O:12][CH2:11][C:6]1[CH:5]=[C:4]([NH2:1])[CH:9]=[CH:8][C:7]=1[NH2:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)N)COC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
50 g
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
In the course of the reaction the yellowish grey suspension
ADDITION
Type
ADDITION
Details
is introduced
CUSTOM
Type
CUSTOM
Details
leaving a yellow solution
WAIT
Type
WAIT
Details
The reaction is continued for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration through glass microfiber
FILTRATION
Type
FILTRATION
Details
filter paper
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to ca. 25 ml, and 25 ml of toluene
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
to precipitate the product
CUSTOM
Type
CUSTOM
Details
The product is collected
FILTRATION
Type
FILTRATION
Details
on filter paper with suction
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COCC1=C(C=CC(=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.